2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
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Overview
Description
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid is a compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol It is characterized by the presence of a benzoxaborole ring, which is a boron-containing heterocycle
Preparation Methods
The synthesis of 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent . This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxaborole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like crisaborole act as phosphodiesterase-4 (PDE-4) inhibitors, which suppress the release of inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukins . This inhibition helps reduce inflammation and alleviate symptoms of certain diseases.
Comparison with Similar Compounds
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid can be compared with other benzoxaborole derivatives, such as:
Benzamide, 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-: Another benzoxaborole derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1268335-32-5 |
---|---|
Molecular Formula |
C9H9BO4 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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